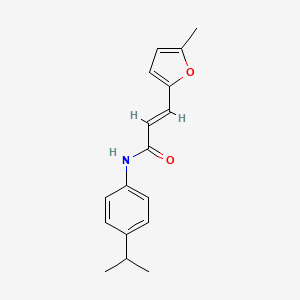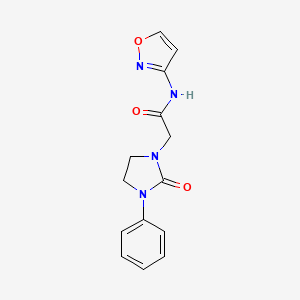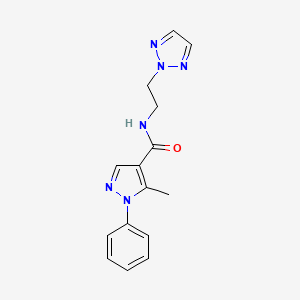
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacological Activities
Pyridazine derivatives, such as N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, have been studied for their diverse pharmacological activities. These compounds have shown promise as phosphodiesterase (PDE) inhibitors , which can have therapeutic applications in treating cardiovascular diseases by influencing vasodilation and cardiac contractility . Additionally, they exhibit analgesic and anti-inflammatory properties, making them potential candidates for pain and inflammation management .
Antimicrobial Properties
The pyridazine core of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide contributes to its antimicrobial efficacy. Research indicates that such compounds can be effective against a range of microbial pathogens, offering a scaffold for developing new antimicrobial agents .
Antidepressant and Antipsychotic Effects
Compounds with a pyridazine structure have been associated with antidepressant and antipsychotic effects. This suggests that N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide could be used in the treatment of various mental health disorders, including depression and schizophrenia .
Agrochemical Applications
In the agrochemical industry, pyridazine derivatives are explored for their herbicidal and insecticidal properties. They can act as plant growth regulators , offering a method to control weed growth and protect crops from pest infestations .
Anticancer Potential
The structural similarity of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide to certain tyrosine kinase inhibitors, like Imatinib, suggests its potential use in cancer therapy . Tyrosine kinases are critical in the signaling pathways that regulate cell division and survival, and their inhibition can be a strategy to treat various cancers .
Cardiovascular Research
Due to their ability to act as PDE inhibitors, pyridazine compounds are also valuable in cardiovascular research . They can help in understanding the mechanisms of heart diseases and developing new treatments for conditions like heart failure and hypertension .
Neurological Disorders
The influence of pyridazine derivatives on central nervous system receptors indicates their potential application in treating neurological disorders . They could be used to study and possibly treat conditions such as epilepsy, Parkinson’s disease, and other neurodegenerative diseases .
Chemical Industry Applications
In the chemical industry, the versatile nature of the pyridazine ring allows for its use in synthesizing a variety of functional materials . These materials can have applications in electronics, photonics, and as catalysts in chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-angiogenic properties and dna cleavage abilities . This suggests that the compound may interact with angiogenesis-related targets and DNA molecules.
Biochemical Pathways
Given its potential anti-angiogenic properties, it can be inferred that it may affect pathways related to angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Result of Action
It is suggested that the compound could potentially block the formation of blood vessels in vivo and exhibit differential migration and band intensities in dna binding/cleavage assays .
properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-7-12-17(22-21-13)19-15-8-10-16(11-9-15)20-18(23)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNQRMUPPSLZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B2901880.png)
![2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2901881.png)

![2-(cyclopentylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2901884.png)
![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}quinoline](/img/structure/B2901886.png)
![[2-[(2-Methoxybenzoyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2901891.png)


![Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate](/img/structure/B2901895.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2901896.png)

![3-(5-methoxy-1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2901898.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2901899.png)
